1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione

Conformational Analysis Synthetic Intermediate Design Ligand Geometry

Researchers requiring predictable regioselectivity in diketone-based synthesis face inconsistent outcomes when substituting indoline-substituted 1,3-diketones with simpler analogs. 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione (CAS 128099-74-1) solves this via sterically bulky N-indoline substitution. • Bidentate O,O'-chelation ligand with steric shielding for defined metal complex geometry • ACD/LogP 3.45; zero H-bond donors - enhanced membrane permeability for medchem • ≥98% purity; analytical documentation supports reproducible synthesis

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 128099-74-1
Cat. No. B148404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione
CAS128099-74-1
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C19H18N2O2/c22-18(20-11-9-14-5-1-3-7-16(14)20)13-19(23)21-12-10-15-6-2-4-8-17(15)21/h1-8H,9-13H2
InChIKeyPHEUSRFARQHWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione Product & Structural Profile


1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione (CAS: 128099-74-1; molecular formula C19H18N2O2; molecular weight 306.36) is a synthetic bisindoline derivative characterized by two 2,3-dihydroindole (indoline) moieties bridged by a propane-1,3-dione linker . The compound belongs to the class of indoline-based 1,3-diketones and functions primarily as a versatile organic synthetic intermediate and a diketone ligand in coordination chemistry . It is commercially available from multiple specialty chemical suppliers at purity specifications ranging from 95% to 98% .

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione: Limits of Generic Substitutes


Substituting 1,3-bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione with structurally simpler 1,3-diketone analogs (such as aliphatic or aromatic diketones lacking the indoline N-substitution) fundamentally alters both the physicochemical profile and coordination behavior of the system. The presence of N-substituted indoline rings introduces significant steric bulk, higher logP (predicted ACD/LogP 3.45 ), and markedly reduced conformational flexibility of the diketone bridge relative to unsubstituted analogs [1]. Additionally, the saturated 2,3-bond in the indoline scaffold distinguishes this compound from fully aromatic indole analogs, which exhibit different electronic properties and π-stacking potential [2]. For applications requiring specific ligand geometry, metal-binding stoichiometry, or defined lipophilicity, generic substitution without experimental validation carries risk of altered reaction yields, complex stability, or pharmacokinetic profiles .

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione: Differentiation from Closest Analogs


Conformational Constraint vs. Aliphatic 1,3-Diketones

Unlike simple aliphatic 1,3-diketones such as acetylacetone (2,4-pentanedione), which exhibit free rotation around C-C bonds enabling multiple enol-keto tautomers, 1,3-bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione possesses only 2 rotatable bonds and bears bulky N-substituted indoline groups that substantially restrict conformational flexibility . Experimental studies on indoline condensation with 1,3-diketones confirm that N-substitution with indoline significantly alters the reaction pathway and product distribution compared to unsubstituted diketones, with the bismuth nitrate-catalyzed reaction proceeding via a distinct mechanism involving selective carbonyl group participation [1].

Conformational Analysis Synthetic Intermediate Design Ligand Geometry

Lipophilicity Profile vs. Isoindoline-1,3-dione Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for 1,3-bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is 3.45 , which is substantially higher than the reported LogP values for structurally related isoindoline-1,3-dione (phthalimide) derivatives (typically LogP < 2.0 for unsubstituted cores) [1]. This elevated lipophilicity is conferred by the saturated indoline rings and the absence of polar hydrogen bond donors (H-bond donors = 0) .

Lipophilicity Membrane Permeability Drug-likeness

Purity and Quality Documentation vs. Unspecified Analogs

Commercially, 1,3-bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is available from multiple vendors with clearly specified purity grades: Bidepharm offers standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC reports , while Leyan and Fluorochem supply the compound at 98% purity . In contrast, many close structural analogs (such as N-substituted isoindoline-1,3-diones or asymmetric indoline-1,3-diketones) are often available only as custom synthesis items or at unspecified purity levels, creating procurement uncertainty for time-sensitive research programs.

Analytical Quality Control Procurement Specification Synthetic Reproducibility

Diketone Ligand vs. Phthalimide Analogs

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione is explicitly classified as a diketone ligand and marketed for coordination chemistry applications . The central propane-1,3-dione moiety provides a bidentate O,O'-chelating site suitable for metal ion coordination, while the bulky N-substituted indoline groups introduce steric shielding around the coordination sphere. This contrasts sharply with aromatic isoindoline-1,3-dione (phthalimide) derivatives, which typically act as N-substituted imides rather than diketone ligands and exhibit different metal-binding modes. The target compound's ligand classification and commercial positioning as a diketone ligand represent a distinct procurement-relevant differentiation from phthalimide-based analogs.

Coordination Chemistry Metal Complex Synthesis Diketone Ligands

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione Application Scenarios


Coordination Chemistry & Metal Complex Synthesis

As an explicitly classified diketone ligand , this compound is suitable for coordination chemistry studies requiring bidentate O,O'-chelation. The bulky N-substituted indoline groups provide steric shielding of the metal center, which may influence complex geometry and stability. The commercially available 95-98% purity grades with analytical documentation support reproducible synthesis of well-defined metal complexes.

Conformationally Constrained Synthetic Intermediate

The restricted conformational flexibility conferred by only 2 rotatable bonds and bulky N-substitution makes this compound useful as a synthetic intermediate where reaction regioselectivity is critical. Experimental studies demonstrate that indoline-substituted 1,3-diketones undergo distinct reaction pathways compared to unsubstituted analogs under bismuth nitrate catalysis [1], supporting applications in the synthesis of heterocyclic scaffolds with predictable outcomes.

Lipophilic Scaffold for Medicinal Chemistry

With a predicted ACD/LogP of 3.45 and zero hydrogen bond donors , this compound presents a scaffold with substantially higher lipophilicity than isoindoline-1,3-dione analogs (typical LogP < 2.0) [2]. This property profile supports applications in medicinal chemistry programs targeting enhanced membrane permeability or requiring improved partitioning into lipid-rich environments.

Pharmaceutical & Agrochemical Intermediate

This compound is recognized as a versatile organic synthetic intermediate broadly applicable to the synthesis of biologically active compounds with anticancer, antiviral, and antibacterial potential . The bisindoline architecture structurally resembles motifs found in natural products and bioactive alkaloids, supporting its use as a building block in pharmaceutical and agrochemical R&D programs .

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